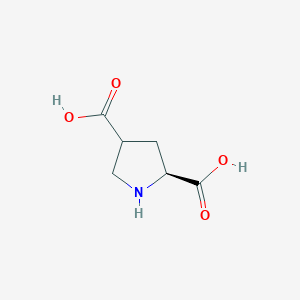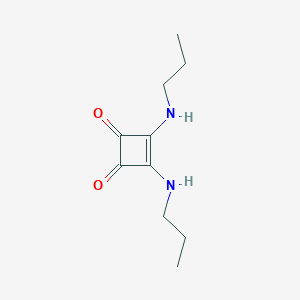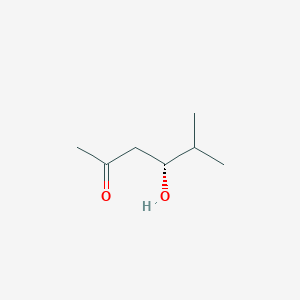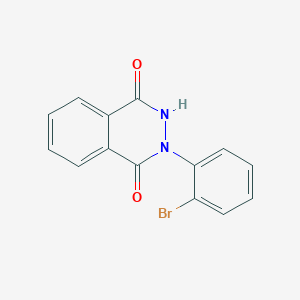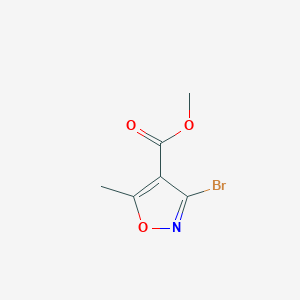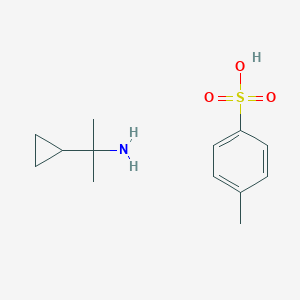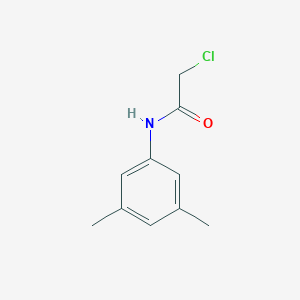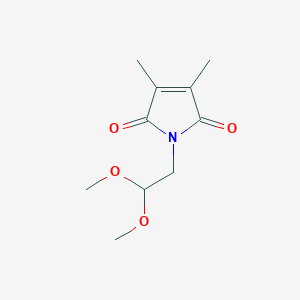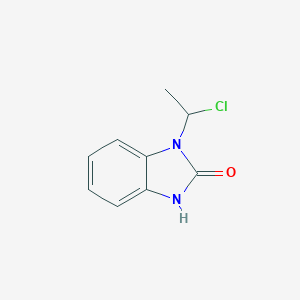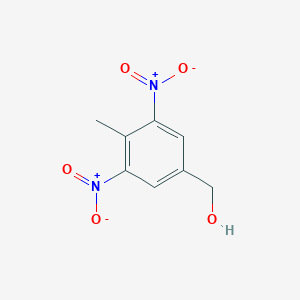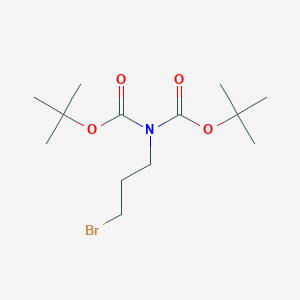
Imidodicarbonate de bis(1,1-diméthyléthyl)(3-bromopropyl)
Vue d'ensemble
Description
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is a chemical compound with the molecular formula C₁₃H₂₄BrNO₄. It is known for its use in organic synthesis, particularly in the preparation of various intermediates and derivatives. This compound is characterized by the presence of tert-butyl groups and a bromopropyl moiety, which contribute to its reactivity and versatility in chemical reactions.
Applications De Recherche Scientifique
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines and as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Biological Studies: Used to modify biomolecules for studying their function and interactions.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Di-tert-butyl dicarbonate and 3-bromopropylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the reaction mixture and facilitate the formation of the imidodicarbonate.
Industrial Production Methods
In an industrial setting, the production of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate may involve larger scale reactions with optimized conditions for higher yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters more precisely.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Analytical techniques like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The tert-butyl groups can be removed under acidic conditions to yield the corresponding imidodicarbonate.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Oxidation and Reduction: Mild oxidizing agents or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted imidodicarbonate, while deprotection would yield the free imidodicarbonate.
Mécanisme D'action
The mechanism by which Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate exerts its effects involves the reactivity of the bromopropyl group and the stability provided by the tert-butyl groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The tert-butyl groups protect the imidodicarbonate moiety during reactions, which can be removed under specific conditions to reveal the active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines.
3-Bromopropylamine: A precursor in the synthesis of various organic compounds.
N-Boc-protected amines: Similar protecting groups used in organic synthesis.
Uniqueness
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is unique due to its dual functionality, combining the protective properties of tert-butyl groups with the reactivity of a bromopropyl group
Propriétés
IUPAC Name |
tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)15(9-7-8-14)11(17)19-13(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEFPQDDFBRHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCBr)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442590 | |
| Record name | Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172846-33-2 | |
| Record name | Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


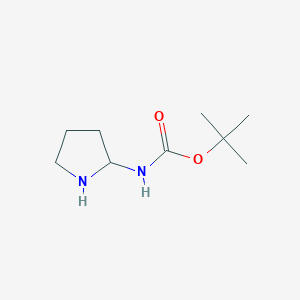
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)

